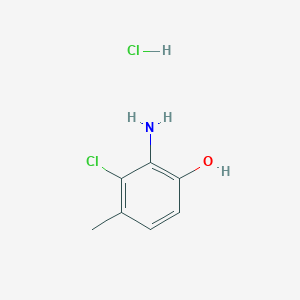

2-Amino-3-chloro-4-methylphenol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Amino-3-chloro-4-methylphenol hydrochloride” is a chemical compound with the molecular formula C7H9Cl2NO and a molecular weight of 194.06 . It’s used for research purposes .

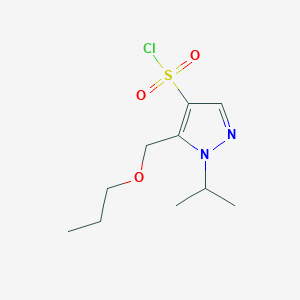

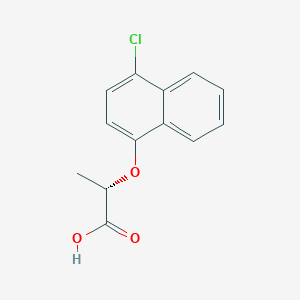

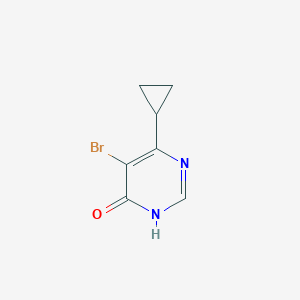

Molecular Structure Analysis

The molecular structure of “2-Amino-3-chloro-4-methylphenol hydrochloride” consists of a benzene ring with a methyl group (CH3), an amino group (NH2), a hydroxyl group (OH), and a chlorine atom (Cl) attached to it .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

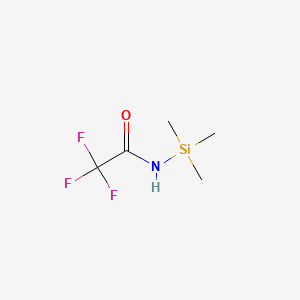

2-Amino-3-chloro-4-methylphenol hydrochloride is a versatile compound used in various chemical synthesis processes. It's involved in synthesizing compounds like 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, indicating its role in complex chemical reactions and its potential for creating compounds with unique properties (Wen Zi-qiang, 2007). Furthermore, it's used in the chemoselective ring opening of benzoxazaphosphinines, showcasing its reactivity and application in producing heterocyclic substituted compounds (K. Reddy et al., 2008).

Material Science and Polymer Stabilization

In material science, this compound is integral in synthesizing imidazolines, which serve as thermostabilizers for polypropylene. This indicates its importance in enhancing the durability and stability of polymeric materials (Z. Z. Aghamali̇yev et al., 2018).

Crystal Structure Analysis

The compound's derivatives have been studied for their crystal structure, providing insights into their molecular conformation and stability. This is crucial for understanding their behavior in various applications and for designing materials with specific properties (P. Sharmila et al., 2016).

Biological Applications

While ensuring the exclusion of drug use and side effects, it's noteworthy that derivatives of 2-Amino-3-chloro-4-methylphenol hydrochloride have been evaluated for their antimicrobial and antidiabetic activities. This underlines the compound's potential in contributing to the development of new therapeutic agents (Bushra Rafique et al., 2022).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known to interact with human erythrocytes or purified human hemoglobin .

Mode of Action

It is known to undergo an oxidative reaction when it interacts with human erythrocytes or purified human hemoglobin . This reaction proceeds oxidatively, coupled with the oxidation of hemoglobin .

Biochemical Pathways

It is known to be involved in the synthesis of alpha-ribazole-5’-phosphate from nicotinate mononucleotide (namn) and 5,6-dimethylbenzimidazole (dmb) .

Result of Action

It is known to be converted to a brownish-yellow material by the lysates of human erythrocytes or purified human hemoglobin . The major component of this brownish-yellow material is produced by oxidative condensation .

Eigenschaften

IUPAC Name |

2-amino-3-chloro-4-methylphenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO.ClH/c1-4-2-3-5(10)7(9)6(4)8;/h2-3,10H,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCMIKQAYSHQIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)N)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-chloro-4-methylphenol hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3,5-Difluoro-phenyl)-4-methyl-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B2427308.png)

![3-Methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2427309.png)

![6-[(3-Chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2427313.png)

![[3-(2,2-Dimethylpropoxy)phenyl]methanol](/img/structure/B2427316.png)

![N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide](/img/structure/B2427321.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2427322.png)